6-Isobutoxy-1H-indazol-3-amine

Description

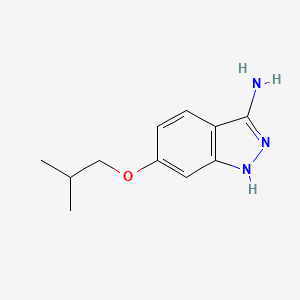

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(2-methylpropoxy)-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-7(2)6-15-8-3-4-9-10(5-8)13-14-11(9)12/h3-5,7H,6H2,1-2H3,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOUPXNGTRRZRRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC2=C(C=C1)C(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 6 Isobutoxy 1h Indazol 3 Amine Analogues

Systemic Investigation of Substituent Effects on Indazole Scaffold Potency

Research into indazole analogues as inhibitors of Fibroblast Growth Factor Receptor (FGFR) has demonstrated that strategic placement of substituents can dramatically enhance potency. For instance, the introduction of specific substituted phenyl rings at the C-6 position of the 1H-indazol-3-amine core has been a successful strategy. A key finding revealed that a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative was a promising inhibitor of FGFR1. nih.gov Further optimization of this scaffold led to the discovery that incorporating an N-ethylpiperazine moiety resulted in a compound with significantly improved enzymatic and cellular activity. nih.gov

Another study focused on harnessing fluorine substituents to improve the cellular activity of indazole-based FGFR inhibitors. nih.gov This investigation led to the development of a compound featuring a 2,6-difluoro-3-methoxyphenyl residue attached to the core scaffold, which exhibited highly potent activity against both FGFR1 and FGFR2. nih.gov This highlights the profound impact that electron-withdrawing groups and specific substitution patterns can have on the inhibitory potential of the indazole scaffold.

The table below summarizes the inhibitory activities of selected 6-substituted-1H-indazol-3-amine analogues against FGFR1, illustrating the effect of different substituents.

| Compound ID | C-6 Substituent | Modifying Group | Target | IC₅₀ (nM) |

| Compound A | 3-Methoxyphenyl (B12655295) | - | FGFR1 | 15.0 nih.gov |

| Compound B | 3-Methoxyphenyl | N-ethylpiperazine | FGFR1 | 2.9 nih.gov |

| Compound C | Phenyl | 2,6-difluoro-3-methoxy | FGFR1 | <4.1 nih.gov |

| Compound D | Phenyl | 2,6-difluoro-3-methoxy | FGFR2 | 2.0 nih.gov |

Influence of the Isobutoxy Moiety at the C-6 Position on Receptor Binding and Biological Response

Alkoxy groups at this position are known to contribute to the potency of indazole derivatives. The hydrophobic nature of the isobutoxy group can establish favorable van der Waals interactions within the hydrophobic regions of the ATP-binding site, thereby anchoring the inhibitor and enhancing its binding affinity. The size and branching of the isobutoxy group are also critical; they must be complementary to the topology of the specific receptor's binding pocket. For example, in the context of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibition, the 6-indazolyl moiety has been identified as important for establishing interactions within the receptor's front pocket. semanticscholar.org

While direct SAR data comparing the isobutoxy group to other alkoxy substituents on the 6-isobutoxy-1H-indazol-3-amine core is limited, broader studies on related scaffolds provide insights. For instance, in a series of braylin (B15695) derivatives, 6-alkoxy compounds were found to be more active as vasorelaxing agents than 6-hydroxy-alkyl amine derivatives, and homologation beyond an ethoxy group had a deleterious effect on the response, suggesting that the size and nature of the alkoxy chain are finely tuned for optimal activity. nih.gov This principle underscores that the isobutoxy group is likely a well-optimized feature for specific targets, providing a balance of hydrophobicity and steric bulk that fits snugly into the intended binding site.

Critical Role of the Amine Group at the C-3 Position in Ligand-Target Recognition

The amine group at the C-3 position is a cornerstone of the pharmacophore for many indazole-based kinase inhibitors. Its primary role is to act as a hydrogen bond donor, forming critical interactions with the "hinge" region of the kinase ATP-binding pocket. nih.gov This hinge region connects the N- and C-lobes of the kinase domain and features a series of backbone carbonyls and amides that are crucial for ATP binding. The 1H-indazole-3-amine structure has been demonstrated to be an effective hinge-binding fragment. nih.gov

In numerous kinase inhibitors, the C-3 amine forms one or two hydrogen bonds with the backbone of amino acid residues in the hinge region, such as the interaction observed between Linifanib and its target tyrosine kinase. nih.gov This interaction is fundamental for the high-affinity binding and potent inhibition of the kinase.

Modifications to this amine group can drastically alter binding affinity and biological activity. For example, converting the amine to an amide, as seen in the drug Entrectinib, can introduce additional interaction points and enhance antitumor activity. nih.gov Furthermore, extending substituents from the C-3 position towards the solvent-exposed region of the binding cavity is a common strategy to improve potency and selectivity. whiterose.ac.uk

The essentiality of this group is such that its removal or replacement with a non-hydrogen-bonding isostere typically leads to a significant loss of inhibitory activity. The precise orientation and hydrogen-bonding capacity of the C-3 amine are thus indispensable for effective ligand-target recognition in this class of compounds.

Positional SAR Analysis Across the Indazole Ring System

Beyond the key anchor points at C-3 and C-6, substitutions at other positions on the indazole ring (C-4, C-5, and C-7) provide opportunities for fine-tuning the pharmacological profile of the molecule. These positions can influence solubility, metabolic stability, and selectivity, and can form additional interactions with the target protein.

While the primary amine at C-3 is crucial, its derivatization has been explored to optimize activity. SAR studies on 3-substituted 1H-indazoles have shown that attaching a suitably substituted carbohydrazide (B1668358) moiety at the C-3 position can lead to potent inhibitory activities against enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov This suggests that while the core interaction with the hinge is important, larger substituents at C-3 can access other nearby pockets or solvent-exposed regions to provide additional binding affinity and selectivity. The key is that these modifications must not disrupt the foundational hydrogen-bonding interactions established by the core amine or amide nitrogen.

The C-4 position of the indazole ring is located adjacent to the C-3 amine and points towards the solvent-exposed region of the ATP binding site in many kinases. This position is a valuable site for introducing substituents to improve physicochemical properties and to probe for additional interactions that can enhance potency or selectivity. SAR analyses have suggested that substituent groups at the C-4 position play a crucial role in the inhibitory activity of some indazole scaffolds. nih.gov Introducing small hydrophilic or hydrophobic groups at C-4 can modulate the compound's solubility and cell permeability, as well as create new contact points with the target enzyme.

Diversity at C-6 Beyond Isobutoxy

The isobutoxy group at the C-6 position of the 1H-indazol-3-amine scaffold is a key determinant of activity in many kinase inhibitors. However, extensive research has explored a variety of other substituents at this position to optimize potency, selectivity, and pharmacokinetic properties. SAR studies have demonstrated that the nature of the C-6 substituent significantly influences the inhibitory activity of these compounds. nih.gov

Replacing the isobutoxy group with other alkoxy moieties or different functional groups has led to the discovery of potent analogues. For instance, the introduction of a 3-methoxyphenyl group at the C-6 position resulted in a promising inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1). nih.gov Further optimization of this scaffold led to the identification of an even more potent inhibitor, highlighting the importance of the N-ethylpiperazine group in conjunction with the C-6 modification for both enzymatic and cellular activity. nih.gov

The electronic and steric properties of the C-6 substituent play a crucial role. Studies on indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors have shown that substituents at both the C-4 and C-6 positions of the 1H-indazole scaffold are critical for inhibitory activity. nih.gov For example, a derivative featuring a bromine atom at the C-6 position and an aminomethylphenol group at C-4 exhibited significant IDO1 inhibitory activity. nih.gov

These findings underscore that while the isobutoxy group is a favorable substituent, a range of other groups, including substituted aryl rings and halogens, can be accommodated at the C-6 position to modulate the biological profile of 1H-indazol-3-amine derivatives.

Table 1: SAR of Analogues with C-6 Diversity

| Compound | C-6 Substituent | Target | Activity |

|---|---|---|---|

| Derivative 1 | 3-Methoxyphenyl | FGFR1 | IC50 = 15.0 nM (enzymatic) |

| Derivative 2 | Not specified (with N-ethylpiperazine) | FGFR1 | IC50 = 2.9 nM (enzymatic) |

| Derivative 3 | Bromo | IDO1 | IC50 = 5.3 µM |

Exploration of C-7 Substituents

The C-7 position of the indazole ring, adjacent to the N-1 nitrogen, offers another strategic location for substitution to enhance inhibitor performance. Modifications at this position can influence the orientation of the indazole core within the binding pocket of the target protein and can also be used to fine-tune physicochemical properties.

The synthesis of compounds such as 7-Bromo-4-chloro-1H-indazol-3-amine, a key intermediate for the potent HIV-1 capsid inhibitor Lenacapavir, demonstrates the importance of C-7 substitution. researchgate.net The introduction of a bromine atom at the C-7 position is a critical feature of this advanced therapeutic agent. This highlights that strategic halogenation at C-7 can lead to compounds with significant biological activity. researchgate.net

While the exploration of C-7 substituents is less extensively documented in publicly available literature compared to other positions, its role in the development of highly potent and specific inhibitors is evident from the examples that have emerged from proprietary drug discovery programs.

Table 2: Examples of C-7 Substituted Analogues

| Compound Name | C-7 Substituent | C-4 Substituent | Significance |

|---|---|---|---|

| 7-Bromo-4-chloro-1H-indazol-3-amine | Bromo | Chloro | Intermediate for Lenacapavir (HIV-1 inhibitor) researchgate.net |

Conformational and Stereochemical Considerations in Indazole SAR

The three-dimensional structure of indazole analogues, including their conformational preferences and stereochemistry, is a critical factor in their interaction with biological targets. researchgate.netwiley.com The planar nature of the indazole ring system can be influenced by bulky substituents, leading to specific conformational isomers that may bind with higher affinity.

Atropisomerism, a type of axial chirality arising from hindered rotation around a single bond, is a particularly relevant stereochemical consideration for indazole derivatives that bear bulky substituents, especially at positions adjacent to the bond connecting the indazole core to another ring system. acs.org Depending on the energy barrier to rotation, these atropisomers can be stable and separable, often exhibiting different biological activities. The classification of atropisomers based on their half-life of racemization (Class 1, 2, or 3) is important in drug development, with stable Class 3 atropisomers often being desirable. acs.org

The U.S. Food and Drug Administration (FDA) guidelines emphasize the importance of understanding and controlling stereochemistry early in the drug development process. nih.gov This includes establishing the absolute configuration of chiral centers and evaluating the biological activity of individual stereoisomers. nih.gov For indazole-based drug candidates, this necessitates a thorough investigation of any potential chirality, including atropisomerism, to ensure that the optimal stereoisomer is advanced. nih.gov Systematic SAR studies often involve the synthesis and evaluation of conformationally constrained analogues to lock the molecule into a bioactive conformation, which can lead to significant improvements in potency and selectivity. researchgate.net

Mechanistic Investigations and Biological Target Identification for 6 Isobutoxy 1h Indazol 3 Amine Analogues

Methodologies for Identification of Molecular Targets

Identifying the specific molecular targets of bioactive compounds is a critical step in drug discovery and understanding their mechanisms of action. A variety of computational and experimental strategies are employed to elucidate the targets of indazole derivatives.

Computational Approaches: In silico methods are frequently the starting point for target identification. Techniques such as virtual screening, molecular docking, and pharmacophore modeling are used to predict the binding of indazole-based ligands to the known structures of biological targets like protein kinases. frontiersin.org For instance, virtual screening of compound libraries against the ATP-binding site of Fibroblast Growth Factor Receptor 1 (FGFR1) successfully identified novel indazole-based inhibitors. benthamdirect.com Molecular docking studies help to rationalize the observed inhibitory activities and predict binding modes, as demonstrated in the analysis of 3-aminoindazole derivatives in the catalytic domains of Bcr-Abl kinase. nih.gov These computational predictions guide the synthesis of more potent and selective analogues.

Experimental and Proteomic Approaches: Experimental validation is essential to confirm computational predictions. Common methods include:

Biochemical Assays: In vitro kinase assays, such as radioactive assays using P32-labeled ATP, are fundamental for determining the inhibitory activity (e.g., IC50 values) of compounds against purified enzymes. benthamdirect.com

Chemoproteomics: This powerful technique allows for the unbiased identification of cellular targets in a broader, more complex biological context. One approach involves immobilizing an analogue of the inhibitor on a chromatography matrix (affinity chromatography) to capture its binding partners from cell lysates. nih.gov The captured proteins are then identified using mass spectrometry. This method has been successfully used to profile the targets of various kinase inhibitors. nih.gov Another strategy uses inhibitor-derived probes with "clickable" tags (e.g., an alkyne group). These probes are introduced to cells, where they covalently bind to their targets. The tagged proteins are then enriched and identified via mass spectrometry, a method that has revealed both kinase and non-kinase targets for covalent inhibitors. nih.gov

Modulation of Protein Kinase Activities by Indazole Derivatives

Indazole derivatives have been extensively investigated as inhibitors of protein kinases, a large family of enzymes that regulate the majority of cellular processes. These compounds often target the highly conserved ATP-binding site.

Receptor tyrosine kinases (RTKs) are crucial mediators of extracellular signals that control cell growth, differentiation, and metabolism. Aberrant RTK activity is a hallmark of many cancers, making them prime therapeutic targets.

Fibroblast Growth Factor Receptor (FGFR): Overactivity of FGFR signaling is implicated in various cancers. Based on the structures of known FGFR inhibitors, novel series of 1H-indazol-3-amine derivatives were designed and synthesized. nih.gov Structure-activity relationship (SAR) studies led to the identification of highly potent inhibitors. For example, the introduction of an N-ethylpiperazine group was found to be important for both enzymatic and cellular activity. nih.gov Further optimization yielded compounds with significant inhibitory power. nih.govnih.gov

| Compound | Scaffold | Target Kinase | IC50 (nM) | Reference |

| 7n | 6-(3-methoxyphenyl)-1H-indazol-3-amine | FGFR1 | 15.0 | nih.gov |

| 7r | 1H-indazol-3-amine derivative | FGFR1 | 2.9 | nih.gov |

| [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine | 3,5-disubstituted-1H-indazole | FGFR1 | 100 | benthamdirect.com |

Bcr-Abl Kinase: The Bcr-Abl fusion protein is the causative agent of chronic myeloid leukemia (CML). While first-generation inhibitors are effective, resistance, particularly due to the T315I "gatekeeper" mutation, remains a challenge. Diarylamide 3-aminoindazole derivatives have been developed as potent pan-Bcr-Abl inhibitors capable of overcoming this resistance. nih.govtandfonline.com Compound AKE-72, for example, showed potent, single-digit nanomolar inhibition against wild-type Bcr-Abl and a panel of clinically relevant mutants, including T315I. nih.govtandfonline.com

| Compound | Target Kinase | IC50 (nM) | Reference |

| AKE-72 | Bcr-Abl (Wild-Type) | < 0.5 | tandfonline.com |

| AKE-72 | Bcr-Abl (T315I Mutant) | 9 | tandfonline.com |

Spleen Tyrosine Kinase (Syk): Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of immune cells. Its inhibition is a promising strategy for treating autoimmune and allergic disorders. researchgate.net Through structure-based virtual screening, an indazole scaffold was identified as a novel starting point for Syk inhibitors. Subsequent investigation of the structure-activity relationship led to the development of compounds with improved potency. researchgate.net

| Compound | Target Kinase | IC50 (µM) | Reference |

| 18c | Syk | 1.2 | researchgate.net |

Indazole derivatives also show activity against serine/threonine kinases, which are key components of intracellular signaling cascades.

Akt (Protein Kinase B): The PI3K/Akt/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancer, controlling cell growth, proliferation, and survival. A series of 3-amino-1H-indazole derivatives were synthesized and found to target this pathway. nih.gov The compound designated W24 demonstrated broad-spectrum antiproliferative activity against several cancer cell lines, with IC50 values in the low micromolar to sub-micromolar range. Mechanistic studies confirmed that W24 induces cell cycle arrest and apoptosis, consistent with the inhibition of the Akt pathway. nih.gov

| Compound | Target Pathway | Cell Line | Antiproliferative IC50 (µM) | Reference |

| W24 | PI3K/Akt/mTOR | HGC-27 | 0.43 - 3.88 (across various lines) | nih.gov |

| W24 | PI3K/Akt/mTOR | HT-29 | 0.43 - 3.88 (across various lines) | nih.gov |

| W24 | PI3K/Akt/mTOR | MCF-7 | 0.43 - 3.88 (across various lines) | nih.gov |

Enzyme Inhibition Studies

Beyond protein kinases, analogues of 6-isobutoxy-1H-indazol-3-amine have been shown to modulate the activity of other important enzyme classes.

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan degradation along the kynurenine pathway. nih.gov By depleting tryptophan and producing immunosuppressive metabolites, IDO1 allows tumors to evade the immune system, making it an attractive target for cancer immunotherapy. patsnap.com Research has identified the 1H-indazole scaffold as a novel and potent pharmacophore for IDO1 inhibition. nih.gov Docking studies suggest that these compounds interact with the ferrous heme iron and key residues in the enzyme's hydrophobic pockets. nih.gov

| Compound | Target Enzyme | IC50 (µM) | Reference |

| 2g (1H-indazole derivative) | IDO1 | 5.3 | nih.gov |

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the production of prostaglandins. While the COX-1 isoform is constitutively expressed and has homeostatic functions, COX-2 is inducible at sites of inflammation. nih.govbrieflands.com Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects. A series of novel indazole and aza-indazole derivatives were developed and shown to be highly selective and effective inhibitors of the COX-2 enzyme. nih.govnih.gov Structural modifications led to compounds with potent inhibitory activity and excellent selectivity over COX-1. nih.gov

| Compound | Target Enzyme | IC50 (µM) | Selectivity (COX-1/COX-2) | Reference |

| 16 (indazole derivative) | COX-2 | 0.409 | High (No efficient COX-1 inhibition detected at 30 µM) | nih.govnih.gov |

Other Enzyme Targets (e.g., DNA Gyrase, Glucokinase, Hepsin, Urease)

Beyond the well-documented inhibition of protein kinases, the indazole scaffold has been explored for its potential to modulate the activity of other crucial enzymes.

DNA Gyrase: A novel class of indazole derivatives has been identified as inhibitors of bacterial DNA gyrase B (GyrB), a clinically validated target for antibacterial agents. mdpi.comacs.org Structure-based drug design has led to the development of indazole analogues with potent enzymatic and antibacterial activity against significant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). acs.org These compounds have demonstrated excellent efficacy in animal infection models, highlighting their potential for further preclinical evaluation. acs.org

Glucokinase: Indazole derivatives have also been investigated as glucokinase (GK) activators. nih.gov GK plays a pivotal role in glucose homeostasis, and its activation is a promising strategy for the treatment of type 2 diabetes mellitus.

Hepsin: To date, there is a lack of specific research identifying indazole derivatives as inhibitors of hepsin, a transmembrane serine protease implicated in prostate cancer.

Urease: Indazole-based thiadiazole hybrid derivatives have been synthesized and evaluated as potential dual inhibitors of thymidine phosphorylase and α-glucosidase. researchgate.net Some analogues have also shown inhibitory activity against the urease enzyme. researchgate.net

Receptor-Mediated Activities (e.g., Glucagon Receptors, Cannabinoid Receptors)

Indazole analogues have demonstrated the ability to modulate the function of key cellular receptors, indicating their potential in treating metabolic and neurological disorders.

Glucagon Receptors: A series of novel indazole derivatives have been discovered to act as antagonists of the glucagon receptor. These compounds have shown promising pharmacokinetic profiles in preclinical studies.

Cannabinoid Receptors: The indazole scaffold is a common feature in a number of synthetic cannabinoid receptor agonists. nih.gov Research has focused on developing indazole derivatives that act as modulators of the cannabinoid system, with some compounds exhibiting partial agonism at peripheral cannabinoid receptors. nih.gov

Cellular Response Mechanisms

The cytotoxic effects of certain indazole derivatives in cancer cells are mediated through their influence on fundamental cellular processes such as cell cycle progression and apoptosis.

Several studies have demonstrated the ability of indazole derivatives to induce cell cycle arrest in cancer cell lines. For instance, a novel 1H-indazole-3-amine derivative, compound 6o, was shown to cause an increase in the G0/G1 phase population and a significant decrease in the S phase population of K562 chronic myeloid leukemia cells. nih.gov Similarly, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine has been associated with G2/M cell cycle arrest in human colorectal cancer cells. researchgate.net These findings suggest that the anti-proliferative effects of these compounds are, at least in part, due to their ability to halt the cell division cycle. researchgate.net

| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

|---|---|---|---|---|

| Control | - | 29.4 | 55.1 | 15.5 |

| Compound 6o | 10 | 31.8 | 50.2 | 18.0 |

| 12 | 36.4 | 44.8 | 18.8 | |

| 14 | 41.1 | 39.2 | 19.7 |

In addition to cell cycle arrest, the induction of apoptosis, or programmed cell death, is a key mechanism of action for many anticancer indazole derivatives. Compound 2f, an indazole derivative, has been shown to dose-dependently promote apoptosis in 4T1 breast cancer cells. rsc.org This was associated with the upregulation of pro-apoptotic proteins such as cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. rsc.org Furthermore, compound 2f was observed to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS) in these cells, both of which are hallmarks of apoptosis. rsc.org The aforementioned compound 6o also induced apoptosis in K562 cells in a concentration-dependent manner, an effect potentially mediated by the inhibition of Bcl2 family members and the p53/MDM2 pathway. nih.gov

| Treatment | Concentration (µM) | Total Apoptosis Rate (%) |

|---|---|---|

| Control | - | 2.5 |

| Compound 6o | 10 | 9.64 |

| 12 | 16.59 | |

| 14 | 37.72 |

Multi-Targeted Pharmacological Effects of Indazole Compounds

The indazole core is recognized for its ability to serve as a scaffold for compounds that can interact with multiple biological targets, a characteristic that is particularly advantageous in the development of anticancer therapies. mdpi.com Many indazole-based anticancer drugs, such as Pazopanib, are multi-kinase inhibitors. mdpi.commdpi.com This multi-targeted approach can lead to enhanced efficacy and may help to overcome mechanisms of drug resistance. mdpi.com The diverse biological activities of indazole derivatives, including anti-tumor, anti-inflammatory, and antibacterial effects, underscore the versatility of this chemical scaffold. nih.govmdpi.com The structural flexibility of the indazole ring system allows for modifications that can fine-tune the compound's activity towards specific targets or a desired profile of multiple targets. mdpi.com

Computational Approaches in the Design and Analysis of 6 Isobutoxy 1h Indazol 3 Amine

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used to forecast the binding mode and affinity of small molecule ligands, such as 6-Isobutoxy-1H-indazol-3-amine, within the binding site of a target protein.

The primary goal of molecular docking is to simulate the interaction between a ligand and a protein at the atomic level, which allows for the characterization of binding behavior and the estimation of binding affinity. For this compound, this process would involve preparing a 3D structure of the molecule and docking it into the active site of a selected protein target, such as a protein kinase, which are common targets for indazole-based compounds. nih.govresearchgate.net

The simulation yields various possible binding poses, which are then ranked using a scoring function. This function calculates a score that represents an estimate of the binding free energy. A lower score typically indicates a more favorable binding affinity. The analysis of the top-ranked pose reveals specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues. For instance, the indazole core's amine group and nitrogen atoms are potential hydrogen bond donors and acceptors, while the isobutoxy group can form hydrophobic interactions.

Table 1: Illustrative Molecular Docking Results for this compound against a Hypothetical Protein Kinase Target

| Parameter | Value/Description |

| Protein Target | Protein Kinase XYZ (Hypothetical) |

| Binding Affinity (Score) | -9.5 kcal/mol |

| Hydrogen Bonds | Amine (NH2) with Asp180; Indazole N1 with Val120 |

| Hydrophobic Interactions | Isobutoxy group with Leu55, Ile70, Val105 |

| Pi-Stacking | Indazole ring with Phe178 |

Beyond assessing interactions with known targets, computational methods can be employed to identify new, previously unknown biological targets for a compound. This approach, often called in silico target fishing or drug repositioning, involves docking the ligand against a large library of protein structures. nih.govf1000research.com

For this compound, this process would utilize its 3D structure as a query to screen against databases of proteins associated with various diseases. By evaluating the docking scores and binding modes across numerous potential targets, this method can generate a ranked list of proteins that are most likely to bind to the compound. f1000research.com This helps in formulating new hypotheses about the molecule's mechanism of action and potential therapeutic applications, which can then be validated experimentally.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com

To develop a QSAR model for a series of indazole analogs including this compound, the first step is to generate a dataset of compounds with experimentally determined biological activities (e.g., IC50 values). Next, a variety of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's physicochemical properties, such as steric (e.g., molecular weight), electronic (e.g., dipole moment), and hydrophobic (e.g., LogP) characteristics. mdpi.com

Statistical methods, such as multiple linear regression, are then used to build a mathematical equation that correlates these descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Table 2: Example Molecular Descriptors for QSAR Analysis of this compound

| Descriptor | Definition | Hypothetical Value |

| MW | Molecular Weight | 219.28 g/mol |

| LogP | Octanol-water partition coefficient | 2.85 |

| TPSA | Topological Polar Surface Area | 55.12 Ų |

| HBD | Hydrogen Bond Donors | 2 |

| HBA | Hydrogen Bond Acceptors | 3 |

A hypothetical QSAR equation might look like: pIC50 = 0.75LogP - 0.05TPSA + 1.25*(HBD) + 2.1

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. niscpr.res.in DFT calculations can provide detailed information about the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a molecule's stability and chemical reactivity. nih.govekb.eg

For this compound, DFT calculations can determine key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution. This map highlights electron-rich (negative potential) regions, which are susceptible to electrophilic attack, and electron-poor (positive potential) regions, prone to nucleophilic attack. This information is crucial for predicting how the molecule will interact with biological macromolecules. ekb.eg

Table 3: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Definition | Hypothetical Value |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 eV |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | Energy gap (E_LUMO - E_HOMO) | 4.6 eV |

| Dipole Moment | Measure of molecular polarity | 3.2 Debye |

Pharmacophore Elucidation and Mapping

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. Pharmacophore modeling is used to identify these key features and their spatial arrangement. mdpi.com

For this compound, a pharmacophore model would be constructed based on its structural features. Key pharmacophoric points would include:

Hydrogen Bond Donors (HBD): The primary amine (-NH2) group and the N-H of the indazole ring.

Hydrogen Bond Acceptors (HBA): The nitrogen atoms within the indazole ring.

Aromatic Ring (AR): The bicyclic indazole system.

Hydrophobic Group (HY): The isobutoxy substituent.

This model can then be used as a 3D query to screen virtual libraries of compounds to identify other structurally diverse molecules that might have similar biological activity. It also serves as a valuable tool for understanding ligand-receptor interactions and for guiding the structural modifications of this compound to improve its binding affinity and selectivity. mdpi.com

Lead Optimization and Rational Drug Design Strategies for Indazole Derivatives

Application of Scaffold Hopping and Molecular Hybridization Principles

Scaffold hopping and molecular hybridization are innovative strategies to discover novel chemotypes and optimize lead compounds. nih.govrsc.org These techniques involve modifying the core structure of a known active molecule while retaining its key pharmacophoric features, leading to new intellectual property and potentially improved drug-like properties.

Scaffold Hopping: This strategy involves replacing the central molecular core of a known ligand with a different, isofunctional scaffold. The goal is to identify new series of compounds with similar biological activity but different core structures. A notable application of this principle was the transformation of MCL-1 selective inhibitors with an indole (B1671886) core into dual MCL-1/BCL-2 inhibitors by hopping to an indazole framework. nih.govnih.gov Researchers identified that an indazole scaffold could preserve the essential spatial relationship between key binding groups, leading to a new class of dual inhibitors. nih.gov This approach is crucial for overcoming therapeutic resistance, as upregulation of sister anti-apoptotic proteins like MCL-1 can be an escape mechanism for cancers treated with selective BCL-2 inhibitors. nih.gov Similarly, 1H-indazol-3-amine derivatives have been developed as potent Fibroblast Growth Factor Receptor (FGFR) inhibitors using scaffold hopping strategies. nih.gov

Molecular Hybridization: This technique involves combining two or more pharmacophoric subunits from different bioactive molecules into a single new hybrid compound. rsc.orgrsc.orgrsc.org The aim is to create a molecule with enhanced affinity, a dual mode of action, or an improved selectivity profile. rsc.org A series of 1H-indazole-3-amine derivatives were designed and synthesized using a molecular hybridization strategy to develop new anticancer agents. nih.gov By combining the indazole-3-amine core with other pharmacophores, researchers developed compounds with significant antiproliferative activity against various cancer cell lines. For example, compound 6o from one such study, a piperazine-indazole derivative, showed potent activity against the K562 chronic myeloid leukemia cell line and was found to induce apoptosis by potentially inhibiting Bcl2 family members. nih.gov

| Compound | Strategy | Target(s) | Finding | Reference(s) |

| Indazole-3-acylsulfonamides | Scaffold Hopping | MCL-1/BCL-2 | Transformed MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors by replacing an indole core with an indazole. | nih.govnih.gov |

| 6o (piperazine-indazole derivative) | Molecular Hybridization | K562 cells | Exhibited potent and selective inhibitory effect (IC50 = 5.15 µM) against the K562 cell line. | nih.gov |

| 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative | Scaffold Hopping & Molecular Hybridization | FGFR1 | Identified as a promising FGFR1 inhibitor with good enzymatic inhibition (IC50 = 15.0 nM). | nih.gov |

Structural Simplification Methodologies in Lead Optimization

Structural simplification is a key strategy in lead optimization aimed at reducing molecular complexity and size to improve drug-like properties. Large, complex molecules, often referred to as being "molecularly obese," can suffer from poor pharmacokinetic profiles (e.g., absorption, distribution, metabolism, and excretion) and synthetic inaccessibility. nih.gov The strategy involves judiciously removing non-essential functional groups, truncating unnecessary parts of the molecule, or eliminating redundant chiral centers and rings. nih.gov

This approach is particularly effective when the binding mode of the lead compound is known, as it allows for the rational design of simplified derivatives that retain key interactions with the target. For indazole derivatives, simplification can involve modifying complex side chains attached to the indazole core while preserving the core's essential hinge-binding interactions, a common feature for kinase inhibitors. nih.gov The benefits of this approach include not only improved synthetic accessibility and better pharmacokinetic/pharmacodynamic (PK/PD) profiles but also a potential reduction in side effects. By focusing on core pharmacophores and eliminating superfluous structural elements, researchers can develop more efficient and developable drug candidates.

Fragment-Based Drug Discovery and Design Approaches

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to high-throughput screening for identifying high-quality lead compounds. This approach begins by screening libraries of small, low-molecular-weight molecules, or "fragments," for binding to a biological target. These initial fragment hits, though typically weak binders, are highly ligand-efficient and serve as excellent starting points for optimization.

The indazole scaffold is a common motif in FBDD campaigns. In one example, a fragment-based approach was used to identify a new indazole-based inhibitor of AXL kinase, a receptor tyrosine kinase implicated in cancer progression and drug resistance. researchgate.net An initial indazole fragment hit was identified and subsequently optimized through screening and docking studies, leading to a potent inhibitor with moderate exposure levels in mice. researchgate.net

Another successful FBDD campaign targeted phosphoinositide-dependent kinase-1 (PDK1). An aminoindazole fragment was discovered through biochemical screening and was rapidly evolved into a potent, lead-like inhibitor by searching for elaborated versions of the original hit. This "fragment evolution" resulted in a significant increase in potency, demonstrating the efficiency of the FBDD approach.

| Fragment/Compound | Target | Initial Potency (Fragment) | Optimized Potency (Lead) | Finding | Reference(s) |

| Indazole fragment 11 | AXL Kinase | - | - | Initial hit identified through a high-concentration screen. | researchgate.net |

| Optimized inhibitor 54 | AXL Kinase | - | Potent inhibitor | Developed from fragment 11 through optimization guided by docking studies. | researchgate.net |

| Aminoindazole fragment 8 | PDK1 | 311 µM | - | Initial fragment hit identified from a kinase-biased library. | |

| Aminopyrimidine-aminoindazole 19 | PDK1 | - | 0.37 µM | Lead-like derivative developed from fragment 8 through substructure searching. |

Rational Design for Improved Selectivity and Potency

Rational, structure-based drug design is a cornerstone of modern medicinal chemistry, enabling the targeted development of compounds with high potency and selectivity. This approach relies on a detailed understanding of the three-dimensional structure of the target protein, often obtained through X-ray crystallography or computational modeling. rsc.org For indazole derivatives, which are frequently developed as kinase inhibitors, this strategy is particularly fruitful.

By analyzing the interactions between an indazole-containing ligand and the amino acid residues in the target's binding site, chemists can make precise structural modifications to enhance binding affinity and selectivity. For instance, structure-guided design was used to develop 1H-indazole derivatives as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and its mutants. rsc.org Similarly, a rational design approach, informed by molecular docking, led to the development of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia. In this work, the indazole moiety was identified as a crucial "hinge binder," forming key hydrogen bonds within the kinase active site.

Further optimization efforts often focus on introducing specific substituents to exploit unique pockets within the binding site. For example, the addition of fluorine atoms to 1H-indazol-3-amine derivatives was explored to improve cellular activity against FGFR. This led to the discovery of compound 2a , which exhibited potent enzymatic and antiproliferative effects.

| Compound | Target(s) | IC50 / Activity | Design Strategy | Reference(s) |

| 8r (benzimidazole-indazole derivative) | FLT3 and mutants | Nanomolar IC50 | Structural optimization based on molecular docking; indazole acts as a hinge binder. | |

| 109 (1H-indazole derivative) | EGFR T790M / EGFRwt | 5.3 nM / 8.3 nM | Structure-guided design from a lead compound. | rsc.org |

| 2a (fluorinated 1H-indazol-3-amine) | FGFR1 / FGFR2 | <4.1 nM / 2.0 nM | Rational introduction of fluorine substituents to improve cellular activity. | |

| 27i (1H-indazole derivative) | FGFR4 | 2.4 nM | Design of irreversible inhibitors targeting wild-type and mutant FGFR4. |

Chemical Genetics as a Tool for Indazole Analogue Development

Chemical genetics is a field that utilizes small molecules as probes to perturb the function of specific proteins in a rapid and often reversible manner, allowing for the systematic exploration of biological pathways. This approach complements classical genetic methods (like gene knockouts) by offering temporal control over protein inhibition. Potent, selective, and cell-permeable inhibitors are essential tools for chemical genetics.

Indazole derivatives, particularly those developed as highly selective kinase inhibitors, are exceptionally well-suited for use as chemical probes. The development of an indazole scaffold that yields spectrum-selective inhibition against kinases like FLT3, PDGFRα, and KIT provides researchers with powerful tools to dissect the specific roles of these kinases in cellular signaling and disease. For example, a highly selective inhibitor can be used to validate a kinase as a drug target by phenocopying the effects of a genetic mutation. By applying a specific indazole-based inhibitor to cells or organisms, researchers can study the physiological or pathological consequences of blocking a single kinase, thereby elucidating its function and its potential as a therapeutic target. nih.gov The rational design strategies discussed previously, which aim to maximize potency and selectivity, are therefore critical for generating high-quality chemical probes for use in chemical genetics studies, which in turn fuels the development of the next generation of therapeutic indazole analogues.

Future Research Trajectories and Scientific Outlook

Exploration of Novel Indazole Architectures and Skeletal Variations

The inherent versatility of the indazole ring allows for extensive structural modification, a key strategy in drug discovery for optimizing potency, selectivity, and pharmacokinetic properties. Future research will increasingly focus on moving beyond simple substitutions to the creation of entirely new molecular frameworks built around the indazole core.

One promising avenue is the development of complex fused and spirocyclic systems. For instance, researchers have explored derivatives like (1R,2S)-2-(1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one, which has shown potent inhibition of Polo-like kinase 4 (PLK4). nih.gov This strategy of fusing the indazole moiety with other heterocyclic systems can lead to compounds with unique three-dimensional shapes, enabling them to interact with novel biological targets or fit into previously undruggable binding pockets.

Another key area is the use of bioisosteric replacement and scaffold hopping. pharmablock.com The indazole ring itself is considered a valuable bioisostere for other aromatic structures like indole (B1671886) and phenol (B47542), offering advantages such as an additional hydrogen bond acceptor and reduced metabolic liability. pharmablock.comnih.gov Future work will likely expand on this by replacing parts of the indazole scaffold or its substituents with other functional groups to fine-tune its properties. For example, the successful introduction of a 1,2,4-oxadiazole (B8745197) ring as a bioisosteric modification has led to the discovery of potent and selective monoamine oxidase B (MAO B) inhibitors. cnr.it These approaches, which systematically alter the core architecture, are crucial for generating novel intellectual property and overcoming challenges like drug resistance and off-target effects.

| Strategy | Example/Concept | Potential Advantage |

| Fused Systems | Indazole fused with other heterocycles (e.g., pyrrolopyridine) nih.gov | Creation of rigid, conformationally defined molecules to enhance target binding. |

| Spirocyclic Systems | Spiro[cyclopropane-1,3′-indolin]-2′-one derivatives nih.gov | Introduction of novel 3D geometry to access different chemical spaces. |

| Bioisosteric Replacement | Replacing a phenol group with an indazole ring nih.gov | Improved metabolic stability and target affinity. |

| Scaffold Hopping | Using the indazole core to replace other privileged structures in known inhibitors. pharmablock.com | Discovery of novel chemical series with potentially superior drug-like properties. |

Identification and Validation of Emerging Biological Targets for Indazole Derivatives

Indazole derivatives have already been successfully developed as inhibitors for a range of biological targets, particularly protein kinases. nih.gov Marketed drugs such as Axitinib (a VEGFR inhibitor) and Entrectinib (an ALK inhibitor) highlight the scaffold's effectiveness. bohrium.comnih.gov However, the therapeutic potential of indazoles is far from exhausted, and future research is actively seeking to identify and validate new targets.

The field of oncology continues to be a primary focus. Beyond established kinases like VEGFR and ALK, research is exploring indazoles as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), Aurora kinases, Pim kinases, and Polo-like kinase 4 (PLK4). nih.govbohrium.comnih.gov Furthermore, indazoles are being investigated for their ability to target non-kinase cancer targets, such as the colchicine (B1669291) binding site on tubulin to disrupt microtubule formation, and Indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in immune evasion by tumors. nih.govnih.gov

Beyond cancer, the scope of targets for indazole derivatives is broadening to include other disease areas. Emerging targets include:

Neurodegenerative Diseases: Leucine-Rich Repeat Kinase 2 (LRRK2) for Parkinson's disease and monoamine oxidase B (MAO B) for neuroprotection. nih.govcnr.it

Inflammatory Diseases: Glucocorticoid receptor (GR) modulators and protein arginine deiminase 4 (PAD4) inhibitors show potential for treating chronic inflammatory conditions. nih.gov

Ion Channels: GluN2B-containing NMDA receptors are being targeted for their neuroprotective effects. nih.gov

The validation of these emerging targets will be critical. This involves not only confirming the inhibitory activity of new indazole compounds but also elucidating their mechanism of action and demonstrating their efficacy in relevant preclinical models.

| Therapeutic Area | Biological Target | Potential Indication | Reference |

| Oncology | Protein Kinases (VEGFR, ALK, FGFR, EGFR, Pim, ERK) | Various Cancers | nih.govbohrium.comnih.gov |

| Indoleamine 2,3-dioxygenase (IDO1) | Immuno-oncology | nih.govbohrium.com | |

| Tubulin (Colchicine Site) | Colorectal Cancer | nih.gov | |

| Polo-like kinase 4 (PLK4) | Cancer | nih.gov | |

| Aurora Kinase | Cancer | nih.gov | |

| Neurology | Leucine-Rich Repeat Kinase 2 (LRRK2) | Parkinson's Disease | nih.gov |

| Monoamine Oxidase B (MAO B) | Neuroprotection | cnr.it | |

| GluN2B-NMDA Receptor | Neuroprotection | nih.gov | |

| Inflammation | Glucocorticoid Receptor (GR) | Inflammatory Diseases | nih.gov |

| Protein Arginine Deiminase 4 (PAD4) | Inflammatory Diseases | nih.gov |

Advancement in Synthetic Methodologies for Complex Indazole Analogues

The ability to synthesize diverse and complex indazole analogues efficiently is fundamental to exploring their therapeutic potential. Traditional synthetic methods are often limited, but recent years have seen a surge in innovative strategies, particularly those employing transition-metal catalysis. benthamdirect.comaustinpublishinggroup.com

A major area of advancement is the direct C-H bond functionalization of the indazole core or its precursors. researchgate.netresearchgate.net This powerful technique allows for the direct attachment of various functional groups to the indazole skeleton without the need for pre-functionalized starting materials, making the synthesis more atom-economical and efficient. nih.gov Catalysts based on rhodium, palladium, copper, and cobalt have been successfully used to mediate these transformations. nih.govnih.govnih.govmdpi.com For example, rhodium(III)-catalyzed C–H bond addition of azobenzenes to aldehydes provides a one-step, highly functional group-compatible synthesis of substituted N-aryl-2H-indazoles. nih.gov

Future research will focus on expanding the scope and selectivity of these C-H activation methods. researchgate.net Key goals include:

Developing more sustainable methods: This involves using earth-abundant metal catalysts like cobalt and employing greener reaction conditions. benthamdirect.comnih.gov

Achieving higher regioselectivity: Controlling the precise position of functionalization on the indazole ring is crucial for structure-activity relationship studies.

Synthesizing complex N-substituted indazoles: The synthesis of specific N1- or N2-substituted isomers can be challenging, and new catalytic systems are being developed to control this selectivity. nih.gov

Formal annulation strategies: Reactions like the [4+1] annulation of azobenzenes with carbene precursors (e.g., sulfoxonium ylides) are enabling the rapid construction of the indazole ring system. mdpi.com

These advanced synthetic tools will empower medicinal chemists to build intricate and novel indazole-based molecules that were previously inaccessible, accelerating the discovery of next-generation drug candidates. benthamdirect.com

Synergistic Integration of Experimental and Computational Research Paradigms

The modern drug discovery process has been transformed by the close integration of computational and experimental methods. researchgate.net This synergy is particularly impactful in the development of indazole-based inhibitors. Instead of relying on traditional trial-and-error synthesis, researchers now use a rational, iterative design cycle where computational predictions guide experimental work, and experimental results, in turn, refine the computational models. researchgate.net

Computational techniques such as molecular docking, pharmacophore modeling, and in silico screening are routinely used to design new indazole derivatives and predict their binding affinity to specific targets. nih.govbiotech-asia.org For example, in silico screening against FGFR led to the discovery of a hit compound that was subsequently validated and optimized through experimental assays. nih.gov Structure-based design, which uses the 3D structure of a target protein, has been instrumental in developing highly potent and selective indazole inhibitors for targets like EGFR. nih.gov

The next frontier in this domain is the increasing application of artificial intelligence (AI) and machine learning (ML). astrazeneca.cominfontd.orgnih.govmdpi.com ML models, such as graph neural networks, can be trained on large datasets of chemical structures and biological activities to predict the properties of novel, un-synthesized indazole compounds with increasing accuracy. astrazeneca.commdpi.com This can significantly accelerate the identification of promising lead candidates from vast virtual libraries, reducing the time and cost associated with high-throughput screening. nih.gov The integration of AI can assist in multi-objective optimization, simultaneously refining a compound's potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov This synergistic approach, bridging predictive computational models with real-world experimental validation, promises a more precise, cost-effective, and rapid path to discovering the next generation of indazole-based therapeutics. researchgate.net

Q & A

Q. How can researchers optimize the synthesis of 6-Isobutoxy-1H-indazol-3-amine to improve yield and purity?

- Methodological Answer : Use a multi-factor optimization approach such as orthogonal design (e.g., Taguchi method) to systematically vary reaction parameters (temperature, solvent ratio, catalyst loading). Statistical tools like ANOVA can identify significant factors. For example, if the reaction requires palladium catalysis (as seen in analogous heterocyclic amine syntheses ), test ligand-to-metal ratios and reaction times in a combinatorial matrix. Post-synthesis purification via column chromatography or recrystallization should be validated using HPLC or NMR to confirm purity thresholds .

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods :

- 1H/13C NMR : Assign peaks using DEPT-135 and 2D-COSY to resolve overlapping signals from the isobutoxy and indazole groups.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula with <2 ppm error.

- X-ray Diffraction (XRD) : If single crystals are obtained, use crystallographic data to validate bond angles and stereochemistry.

Automated spectral analysis software (e.g., ACD/Labs or MNova) can streamline data interpretation .

Q. How can solubility and stability of this compound be systematically evaluated under varying conditions?

- Methodological Answer : Design a factorial experiment to test solubility in solvents (DMSO, ethanol, aqueous buffers) across pH (2–12) and temperature (4–40°C) gradients. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS tracking. Use regression analysis to model solubility-stability relationships and identify optimal storage conditions .

Advanced Research Questions

Q. What strategies are effective for elucidating the reaction mechanisms of this compound in catalytic systems?

- Methodological Answer : Employ kinetic isotope effect (KIE) studies and computational modeling (DFT or MD simulations) to probe transition states. For example, if Pd-catalyzed amination is involved, track intermediates via in-situ IR or NMR. Compare experimental activation energies with theoretical values from software like Gaussian or COMSOL Multiphysics . Validate hypotheses using isotopic labeling (e.g., 15N or 2H) .

Q. How can researchers resolve contradictions in activity data for this compound across biological assays?

- Methodological Answer : Conduct meta-analysis with stringent inclusion criteria (e.g., standardized IC50 protocols, cell-line validation). Use multivariate statistics to identify confounding variables (e.g., solvent effects, assay pH). If discrepancies persist, apply machine learning (e.g., random forest models) to correlate structural descriptors (logP, H-bond donors) with bioactivity trends .

Q. What advanced crystallization techniques improve the polymorphic control of this compound?

- Methodological Answer : Implement anti-solvent vapor diffusion or cooling crystallization with in-process monitoring (PAT tools like FBRM or Raman spectroscopy). Screen for polymorphs using solvent mixtures (e.g., acetone/water) and template-assisted nucleation. Characterize dominant polymorphs via DSC-TGA and PXRD, and validate stability under stress conditions .

Q. How can computational models predict the pharmacokinetic (PK) properties of this compound?

- Methodological Answer : Use QSAR models (e.g., SwissADME or pkCSM) to estimate logP, permeability (Caco-2/MDCK), and metabolic stability (CYP450 isoforms). Validate predictions with in vitro assays:

- Microsomal stability : Monitor parent compound depletion via LC-MS.

- Plasma protein binding : Use equilibrium dialysis or ultrafiltration.

Integrate results into PBPK models (e.g., GastroPlus) for in vivo extrapolation .

Data Analysis and Experimental Design

Q. What statistical frameworks are recommended for analyzing multi-parametric data in this compound studies?

- Methodological Answer : Apply multivariate analysis (PCA or PLS-DA) to reduce dimensionality in datasets (e.g., combining spectral, kinetic, and bioactivity data). For time-resolved experiments (e.g., degradation kinetics), use nonlinear regression (Weibull or Higuchi models). Open-source tools like R or Python (SciPy/Pandas) enable reproducible workflows .

Q. How should researchers design experiments to address contradictory literature reports on the compound’s biological targets?

- Methodological Answer : Adopt a tiered validation approach :

- Primary screen : High-throughput assays (e.g., kinase panel) to identify putative targets.

- Secondary validation : SPR or ITC for binding affinity quantification.

- Tertiary mechanistic studies : CRISPR-Cas9 knockout models to confirm target relevance.

Cross-validate findings with orthogonal methods (e.g., CETSA for target engagement) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.